N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(4-Chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene-2-one core substituted at position 3 with a carboxamide group linked to a 4-chloro-3-methylphenyl moiety and at position 8 with an ethoxy group. Coumarin derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The ethoxy substituent at position 8 likely enhances solubility compared to smaller alkoxy groups (e.g., methoxy), while the chloro and methyl groups on the phenyl ring may contribute to electronic and steric effects that influence target binding .
Properties
IUPAC Name |
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-16-6-4-5-12-10-14(19(23)25-17(12)16)18(22)21-13-7-8-15(20)11(2)9-13/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYJCWLFOZLYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene intermediate with an appropriate amine, such as 4-chloro-3-methylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized chromene derivatives
Reduction: Reduced chromene derivatives
Substitution: Substituted chromene derivatives with various functional groups
Scientific Research Applications
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes, such as DNA replication or protein synthesis.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interacting with Cellular Components: Binding to cellular components like DNA, RNA, or proteins, leading to changes in their function and activity.
Comparison with Similar Compounds
Key Observations:
- Position 8 Substitution : The ethoxy group in the target compound provides moderate bulkiness compared to methoxy (smaller) or allyl (bulkier) groups, balancing solubility and membrane permeability .
- Sulfamoyl and acetamido substituents (in analogues) add hydrogen-bonding capabilities, which may enhance target affinity but reduce metabolic stability .
Biological Activity
N-(4-chloro-3-methylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 923173-57-3, is a synthetic organic compound belonging to the chromene derivatives class. This compound has attracted significant attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features that contribute to its biological activity include:
- Chlorine atom : Enhances interaction with biological targets.
- Ethoxy group : May improve solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, potentially blocking substrate access to active sites, which can disrupt metabolic pathways. Additionally, its antioxidant properties may involve scavenging free radicals, thereby reducing oxidative stress in cells .
Antioxidant Activity
Studies have shown that compounds related to chromenes exhibit significant antioxidant properties. The presence of the ethoxy group in this compound enhances its ability to scavenge free radicals, contributing to its potential therapeutic effects against oxidative stress-related diseases.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Anticancer Potential
This compound is being explored for its anticancer properties. Research indicates that chromene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, studies on related compounds have shown cytotoxic effects against breast cancer cell lines .
Comparative Analysis with Related Compounds
Case Studies and Research Findings
- Inhibition of Cholinesterases : Related studies have evaluated the inhibitory effects of chromene derivatives on cholinesterases (AChE and BChE), with some compounds showing IC50 values as low as 5.4 µM against AChE . While specific data for this compound is limited, its structural similarities suggest potential efficacy.
- Cytotoxicity Studies : Research on similar chromene derivatives indicates promising results in inhibiting the growth of various cancer cell lines. For instance, certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting a potential avenue for further investigation into the anticancer properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
